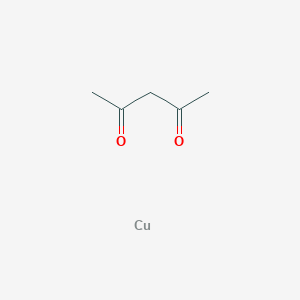
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, also known as BMH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Mécanisme D'action
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is thought to act through the formation of metal complexes, which can then interact with various biological molecules such as proteins and enzymes. This interaction can lead to changes in the activity or function of these molecules, which can in turn have a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, metal chelation, and anti-inflammatory activity. N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has also been shown to have potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its ability to form stable metal complexes, which can be useful in a range of biochemical and physiological experiments. However, one limitation of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its potential toxicity, which can limit its use in certain experiments or applications.
Orientations Futures
There are many potential future directions for research involving N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, including further investigation of its anticancer properties, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new derivatives of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid with improved properties or reduced toxicity.
Méthodes De Synthèse
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide, followed by the addition of allyl bromide and subsequent oxidation. The resulting compound can then be purified through recrystallization.
Applications De Recherche Scientifique
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used in various scientific studies as a tool for investigating the mechanisms of action of various biological processes. For example, N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used to study the role of metal ions in the activation of enzymes, as well as the effects of oxidative stress on cellular function.
Propriétés
Formule moléculaire |
C12H14BrN3OS |
|---|---|
Poids moléculaire |
328.23 g/mol |
Nom IUPAC |
1-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14BrN3OS/c1-3-6-14-12(18)16-15-8-9-4-5-11(17-2)10(13)7-9/h3-5,7-8H,1,6H2,2H3,(H2,14,16,18)/b15-8- |
Clé InChI |
OEOOCQAPHHDGNI-NVNXTCNLSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)Br |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)